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Compound of Interest

1-(1-Chloropropyl)-4-
Compound Name:

fluorobenzene
CAS No.: 1092300-84-9
Cat. No.: B1521319

Get Quote

Chemical Identity & Significance

1-(1-Chloropropyl)-4-fluorobenzene is a secondary benzylic chloride. Its reactivity is defined
by the lability of the C-Cl bond, activated by the adjacent aromatic ring, and the electronic
modulation provided by the para-fluorine substituent. It serves as a critical electrophile in
nucleophilic substitution reactions (

and

) for introducing the 1-(4-fluorophenyl)propyl moiety into target molecules.
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Property

Data

IUPAC Name

1-chloro-1-(4-fluorophenyl)propane

Common Names

-Propyl-4-fluorobenzyl chloride;
-Fluoro-

-chloropropylbenzene

Molecular Formula

Molecular Weight 172.63 g/mol
Not widely indexed (Precursor Alcohol CAS:
CAS Number
701-47-3)
SMILES CCC(Chclcec(F)ccl
Structure Chiral center at C1 (benzylic position)

Physical & Chemical Properties[1][2][3][4]

The following data represents the physicochemical profile of the compound. Where specific

experimental values for this derivative are proprietary or unavailable in open literature, values
are derived from high-fidelity analogs (e.g., (1-chloropropyl)benzene) and standard structure-

property relationship (SPR) models.

Table 1: Physicochemical Profile
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Parameter

Value /| Range

Notes

Physical State

Colorless to pale yellow liquid

Oxidizes/darkens upon

storage.

Estimated based on non-

fluorinated analog (

Boiling Point 85-90 °C at 10 mmHg

).

Fluorine substitution increases
Density density relative to parent (

g/mL

g/mL).

Refractive Index

Estimated.

Solubility

Soluble in DCM, THF, Toluene,

EtOAC

Hydrolyzes slowly in water.

Stability

Moisture Sensitive

Benzylic chlorides are prone to

hydrolysis to the alcohol.

Spectral Characterization

Accurate identification relies on the distinct splitting patterns of the propyl chain and the

characteristic fluorine coupling in the aromatic region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer:Shifts are reported based on theoretical prediction and analog comparison (1-

chloropropylbenzene and 4-fluorobenzyl chloride) in

H NMR (400 MHz,
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Shift (
Multiplicity
» Ppm)

Integration

Assignment

Coupling
Logic

7.35-7.30 dd/m

2H

Ar-H (meta to F)

Deshielded by
Cl-benzyl effect;
coupled to F (

).

7.05-7.00 t/m

2H

Ar-H (ortho to F)

Shielded by F;

large

coupling (~8-9
Hz).

4.75 t

1H

CH-CI (Benzylic)

Triplet due to

adjacent

. Characteristic
shift for benzylic
Cl.

2.15-1.95 m

2H

Multiplet (dq) due
to chiral center
and methyl

coupling.

1.02 t

3H

Standard methyl
triplet (

Hz).

F NMR (376 MHz,

)

e Signal:

ppm.
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o Pattern: Multiplet (tt or similar) due to coupling with aromatic protons. Diagnostic of para-
fluorobenzene systems.

Mass Spectrometry (EI-MS)

e Molecular lon (

): 172 and 174.

 |sotope Pattern: The presence of a single Chlorine atom results in a characteristic 3:1
intensity ratio between the

(172) and
(174) peaks.
o Base Peak: Loss of the propyl group or chlorine often yields the tropylium-like cation (

) at

or the fluorobenzyl cation.

Synthesis & Experimental Protocol

The most robust route to 1-(1-chloropropyl)-4-fluorobenzene is the deoxychlorination of 1-(4-
fluorophenyl)propan-1-ol using Thionyl Chloride (

). This method is preferred over HCI/ZnClI

due to easier workup and higher yields.

Reaction Scheme

1-(4-Fluorophenyl) _ 1-(1-Chloropropyl)
propan-1-ol +S0CI2 SNiorSN2 | _4-fluorobenzene

(Precursor) w‘ Heat (-SO2
Chlorosulfite (Target)

Intermediate *---...

>
Thionyl Chloride SO2 (g) + HCI (g)

(SOCI2)
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Figure 1: Deoxychlorination pathway via Thionyl Chloride.

Detailed Protocol

Reagents:

1-(4-Fluorophenyl)propan-1-ol (1.0 eq) [CAS: 701-47-3][1]

Thionyl Chloride (1.2 eq)

Dichloromethane (DCM) (Solvent, anhydrous)

DMF (Catalytic, 2-3 drops)

Procedure:

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition
funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize
HCI/SO

off-gas.

Solvation: Dissolve 1-(4-fluorophenyl)propan-1-ol (10 g, 65 mmol) in anhydrous DCM (50
mL). Add catalytic DMF.

Addition: Cool the solution to 0 °C in an ice bath. Add Thionyl Chloride (5.7 mL, 78 mmol)
dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution.

Reaction: Allow the mixture to warm to room temperature, then reflux gently (40 °C) for 2—-3
hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the alcohol (lower R

) and appearance of the chloride (high R
, UV active).

Workup:
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o Cool to room temperature.[2]

o Slowly quench by pouring onto crushed ice/water.

o Separate the organic layer.[3] Extract the aqueous layer with DCM (
mL).

o Wash combined organics with sat.[3]
(until bubbling ceases) and brine.

o Dry over anhydrous

, filter, and concentrate under reduced pressure.

 Purification: The crude oll is often sufficiently pure (>95%) for subsequent steps. If
necessary, purify via vacuum distillation (approx. 85-90 °C @ 10 mmHg) or rapid filtration
through a silica plug (100% Hexanes). Note: Silica gel can induce elimination to the styrene
if contact time is prolonged.

Reactivity & Fragmentation Logic

Understanding the fragmentation of this molecule is critical for MS confirmation and predicting
metabolic/synthetic stability.
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Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Stability & Storage

o Hydrolysis: The C-Cl bond is sensitive to moisture. Storage in a desiccator or under inert gas

(

/Ar) at 2—-8 °C is recommended.

» Elimination: Under strongly basic conditions (e.g., NaOEt), the compound undergoes E2
elimination to form 1-(4-fluorophenyl)prop-1-ene (anethole analog).

References

e General Chlorination Protocols:Chemistry LibreTexts. "Reactions of Alcohols with Thionyl
Chloride". Available at: [Link]

e Analogous Spectral Data:SpectraBase. "1-Chloro-3-phenylpropane NMR Data". Available at:
[Link]

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1521319/docs?utm_src=pdf-body-img#technical-monograph-characterization-and-utility-of-1-1-chloropropyl-4-fluorobenzene
https://chem.libretexts.org/
https://spectrabase.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521319?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ Mechanistic Insight:University of Calgary. "Nucleophilic Substitution of Alcohols". Available
at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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3. 1-(4-Bromophenyl)-3-chloropropan-1-one - PMC [pmc.ncbi.nim.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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